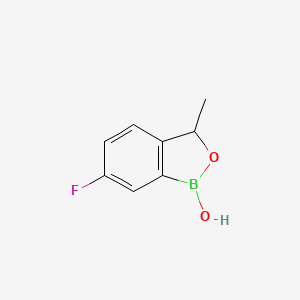

6-氟-1-羟基-3-甲基-3H-2,1-苯并恶唑硼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole is a chemical compound . It is a member of the class of benzoxaboroles . Benzoxaborole, as a versatile scaffold, plays important roles in organic synthesis, molecular recognition, and supramolecular chemistry .

Synthesis Analysis

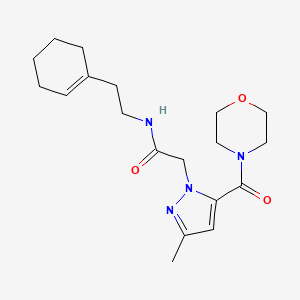

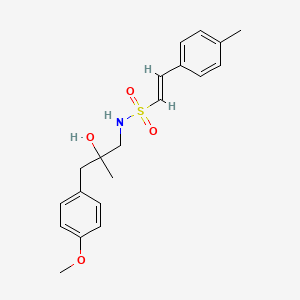

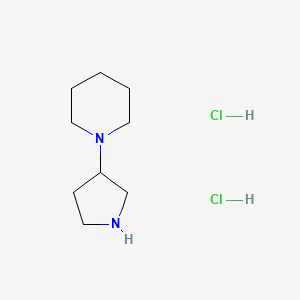

The synthesis of 6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole involves a synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of 6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole is based on the benzoxaborole scaffold . The presence of the fluorine atom reduces both the molecular dipole moment and the hydrogen bond acceptor abilities of a ring oxygen atom, hence affecting the structure of the main hydrogen-bonded motif .Chemical Reactions Analysis

Benzoxaboroles, including 6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole, exhibit the highest reactivity among different derivatives of phenylboronic acids . This might be related to their unbalanced coordination sphere .Physical And Chemical Properties Analysis

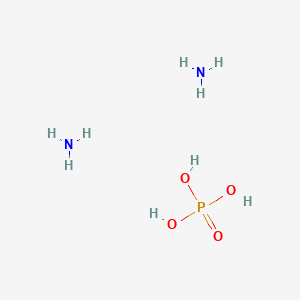

The molecular formula of 6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole is C7H7BO2 . Its molecular weight is 133.942 g/mol .科学研究应用

有机合成和化学性质

6-氟-1-羟基-3-甲基-3H-2,1-苯并恶唑硼及其衍生物因其独特的化学性质和合成途径而受到探索。例如,微生物氧化合成研究展示了从苯中制备肌醇衍生物,展示了苯并恶唑硼类似物在有机化学中的多功能性 (Ley 等人,1989)。此外,用于检测活性氧的新型荧光探针的开发突出了苯并恶唑硼衍生物在为生物和化学应用创建灵敏和选择性传感器中的效用 (Setsukinai 等人,2003)。

抗真菌应用

苯并恶唑硼化合物(如 5-氟-1,3-二氢-1-羟基-2,1-苯并恶唑硼 (AN2690))的发现用于治疗甲癣的潜力,突出了该药效团在开发新型抗真菌剂中的重要性 (Baker 等人,2006)。这项研究阐明了导致发现有效抗真菌剂的构效关系。

材料科学和光谱学

苯并恶唑硼晶体结构的实验-计算相结合的研究揭示了对这些分子的固态表征的见解。该研究讨论了苯并恶唑硼的结构、光谱特征和多态性,有助于理解它们在材料科学和药物开发中的特性 (Sene 等人,2014)。

放射合成和同位素标记

用于临床前研究的苯并恶唑硼同位素标记衍生物的合成证明了这些化合物在放射性药物研究中的重要性。5-氟-1,3-二氢-1-羟基-2,1-苯并恶唑硼的 [3-14C] 和 [3,3-2H2] 同位素的产生展示了该化合物在了解其在生物系统中的分布和代谢中的效用 (Baker 等人,2007)。

作用机制

Target of Action

The primary target of 6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole is a cytoplasmic enzyme called leucyl-tRNA synthetase . This enzyme plays a crucial role in the translation process, which is essential for protein synthesis in cells .

Mode of Action

6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole interacts with its target by inhibiting the function of leucyl-tRNA synthetase . This inhibition disrupts the translation process, thereby preventing the synthesis of proteins necessary for the survival and growth of cells .

Biochemical Pathways

The compound affects the protein synthesis pathway by inhibiting the function of leucyl-tRNA synthetase . This disruption in the translation process can lead to downstream effects such as the inhibition of cell growth and proliferation .

Pharmacokinetics

Benzoxaboroles, the class of compounds to which it belongs, are known for their desirable physicochemical and drug-like properties . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .

Result of Action

The inhibition of leucyl-tRNA synthetase by 6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole leads to a disruption in protein synthesis . This disruption can result in the inhibition of cell growth and proliferation, potentially leading to cell death .

安全和危害

未来方向

Benzoxaboroles, including 6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole, have been widely applied as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents . The design and development of new drugs with potential antimicrobial activity are needed . Therefore, future research could focus on modifying the structure of existing drug molecules to improve their antimicrobial activity .

属性

IUPAC Name |

6-fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO2/c1-5-7-3-2-6(10)4-8(7)9(11)12-5/h2-5,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYLCBVUUKQCPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(C=CC(=C2)F)C(O1)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((difluoromethyl)sulfonyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2934661.png)

![5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2934665.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B2934676.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide](/img/structure/B2934679.png)